Ethyl 2-oxo-2-((1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)acetate
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Overview
Description
Ethyl 2-oxo-2-((1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)acetate is a useful research compound. Its molecular formula is C17H18N2O5S2 and its molecular weight is 394.46. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Ethyl 2-oxo-2-((1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)acetate typically involves multi-step organic reactions. The starting materials often include thiophene derivatives, quinoline intermediates, and ethyl acetoacetate. Common synthetic routes involve:
Nucleophilic substitution: : Introducing the ethyl acetoacetate moiety to the quinoline derivative.
Cyclization: : Forming the tetrahydroquinoline ring system.
Sulfonylation: : Attaching the thiophene-sulfonyl group under specific conditions.
Industrial Production Methods: : Industrial production may involve similar synthetic routes but optimized for scale. Catalysts and solvents are chosen to maximize yield and purity, often involving automated processes for precision and efficiency.
Chemical Reactions Analysis
Types of Reactions: : Ethyl 2-oxo-2-((1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)acetate can undergo several types of reactions, including:
Oxidation: : The thiophene ring can be oxidized to sulfoxide or sulfone derivatives.
Reduction: : Possible reduction of the ketone group to an alcohol.
Substitution: : The sulfonyl and ester groups can participate in various nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Alcohols.
Substitution products: Varied depending on the reactants used, often leading to new functionalized derivatives.
Scientific Research Applications:
Chemistry
Used as a precursor for synthesizing more complex molecules.
Functions as a model compound for studying reaction mechanisms involving multiple functional groups.
Biology
Investigated for its potential as an enzyme inhibitor due to its complex structure.
Studied in the context of its interactions with biomolecules.
Medicine
Potential therapeutic agent, especially in designing drugs targeting specific enzymes or receptors.
Its structure suggests possible applications in antiviral or anticancer research.
Industry
May be used in the synthesis of high-value chemicals or pharmaceuticals.
Its properties make it a candidate for developing new materials with specific chemical reactivity.
Mechanism of Action: : this compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. The thiophene-sulfonyl group may interact with active sites of enzymes, inhibiting their function. The quinoline moiety can participate in aromatic stacking interactions, influencing binding affinity and specificity. These interactions modulate biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds: : When compared to other compounds with similar structures, this compound stands out due to its unique combination of functional groups. Similar compounds might include:
Quinoline-based compounds: : Often used in antimalarial drugs.
Thiophene derivatives: : Common in organic electronics and as pharmaceutical intermediates.
Sulfonyl-containing molecules: : Frequently found in antibiotics and enzyme inhibitors.
Its unique structural combination makes it a versatile compound for a wide range of applications, from medicinal chemistry to industrial processes.
Properties
IUPAC Name |
ethyl 2-oxo-2-[(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S2/c1-2-24-17(21)16(20)18-13-8-7-12-5-3-9-19(14(12)11-13)26(22,23)15-6-4-10-25-15/h4,6-8,10-11H,2-3,5,9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVSACWXJPBWQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CS3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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